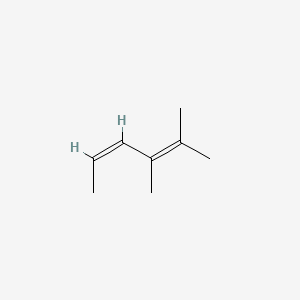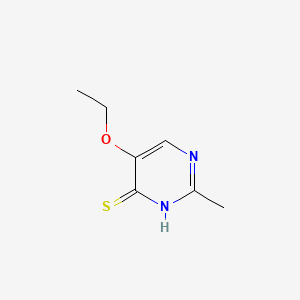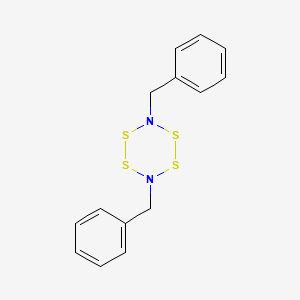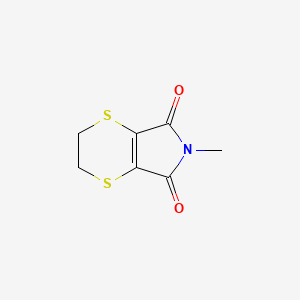
(Z)-2,4-Hexadiene, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of two double bonds and two methyl groups attached to the carbon chain. The compound’s structure is denoted by the (Z) configuration, indicating that the highest priority substituents on each end of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be achieved through various methods, including:
Alkene Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Catalysts such as Grubbs’ catalyst are commonly used.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, leading to the formation of the desired diene.
Wittig Reaction: This reaction involves the use of phosphonium ylides to convert carbonyl compounds into alkenes, which can then be further modified to obtain the desired diene.
Industrial Production Methods
Industrial production of (Z)-2,4-Hexadiene, 2,3-dimethyl- typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via hydroxylation.
Halogenated Derivatives: Resulting from halogenation reactions.
Applications De Recherche Scientifique
(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.
Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2-butene: Another diene with similar structural features but different reactivity.
2,4-Hexadiene: Lacks the methyl substituents, leading to different chemical properties.
2,3-Dimethyl-1,3-butadiene: A related diene with different double bond positions.
Uniqueness
(Z)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific (Z) configuration and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
32461-38-4 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
(4Z)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5- |
Clé InChI |
XPQJKTHTVOZXGD-WAYWQWQTSA-N |
SMILES isomérique |
C/C=C\C(=C(C)C)C |
SMILES canonique |
CC=CC(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)



![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)

